4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-dioxolane
Description
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Properties
IUPAC Name |
4-(chloromethyl)-2-thiophen-3-yl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c9-3-7-4-10-8(11-7)6-1-2-12-5-6/h1-2,5,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCOXLWNWLDMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with chloromethylated dioxolanes. The compound can be synthesized via various methods, including:
- Refluxing thiophene derivatives with chloromethyl dioxolanes .
- Using catalytic methods to improve yield and selectivity .
These synthetic routes have been shown to produce the compound in good yields and high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focused on a series of 1,3-dioxolanes, including this compound, reported the following findings:
- Antibacterial Activity : The compound showed effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, it was tested against:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 625 µg/mL to 1250 µg/mL, indicating potent antibacterial properties .
- Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans, with significant inhibition observed in tested concentrations .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane structure may interact with bacterial cell membranes or enzymes critical for bacterial survival.
Case Studies
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Dioxolanes : A comprehensive assessment of various dioxolane derivatives revealed that modifications at specific positions significantly influenced their antibacterial and antifungal activities. Compounds with electron-withdrawing groups (like chloromethyl) generally exhibited enhanced biological activities .
- Clinical Relevance : The potential application of these compounds in treating infections caused by resistant strains of bacteria has been highlighted in recent literature. The ability to inhibit growth at low concentrations suggests a promising avenue for further pharmaceutical development .
Comparative Biological Activity Table
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 | Significant against C. albicans |
| Other Dioxolane Derivatives | Varies (e.g., 500 - 2000) | Varies (e.g., moderate activity) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
